molecular formula C8H15ClSi B1585680 (5-Chloro-1-pentynyl)trimethylsilane CAS No. 77113-48-5

(5-Chloro-1-pentynyl)trimethylsilane

Cat. No. B1585680
CAS RN: 77113-48-5
M. Wt: 174.74 g/mol
InChI Key: UPVHIBLXQNNITH-UHFFFAOYSA-N
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Description

(5-Chloro-1-pentynyl)trimethylsilane, also known as 5-chloropent-1-ynyltrimethylsilane, is an organosilicon compound commonly used in organic synthesis. It is used as a reagent for the chemical transformation of other organic compounds, as well as for the synthesis of a variety of compounds, including pharmaceuticals.

Scientific Research Applications

  • Use in Microelectronics and Dielectric Materials : Trimethylsilane derivatives, such as (5-Chloro-1-pentynyl)trimethylsilane, are valuable in the microelectronics industry. They are used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films. These films are crucial for advanced device multilevel metal interconnection schemes, enhancing circuit performance by reducing permittivity in amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).

  • Synthesis of Organosilicon Compounds : The compound plays a role in the synthesis of various organosilicon compounds. For instance, the hydrosilation of 5-chloro-1-pentyne by trichlorosilane leads to products used in further chemical transformations, demonstrating the compound's versatility in organic synthesis (Rosenberg & Zuckerman, 1971).

  • Application in Cycloaromatization Reactions : It is also instrumental in cycloaromatization reactions. For example, treatment of certain alkynyl compounds with ruthenium catalysts leads to the formation of ruthenium arene complexes. This process, involving compounds like (5-Chloro-1-pentynyl)trimethylsilane, showcases the potential for creating complex molecular structures at room temperature (O'Connor, Friese, & Tichenor, 2002).

  • Innovative Reagents in Organic Chemistry : The compound is a component in creating new reagents for organic chemistry. For example, (5-Chloro-1-pentynyl)trimethylsilane and its derivatives have been used in the preparation of pentadienylsilanes, which demonstrate significant potential in dienylmethylation of electrophiles with a high degree of regiospecificity (Hosomi, Saito, & Sakurai, 1980).

  • Advances in Coupling Reactions : Its role in facilitating coupling reactions in organic synthesis is significant. Alkynylsilanes, including derivatives of (5-Chloro-1-pentynyl)trimethylsilane, have been used in Cu(I)-mediated coupling reactions to synthesize conjugate diynes and disubstituted ethynes, demonstrating the compound's utility in complex organic syntheses (Nishihara et al., 2000).

properties

IUPAC Name

5-chloropent-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHIBLXQNNITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374083
Record name (5-Chloro-1-pentynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1-pentynyl)trimethylsilane

CAS RN

77113-48-5
Record name (5-Chloro-1-pentynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-5-(trimethylsilyl)-4-pentyne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of trimethylsilylacetylene (12.0 g., Aldrich) in dry tetrahydrofuran (100 ml.) was stirred at 0°, under a current of nitrogen and n-butyllithium (76.5 ml. of 1.6M solution in hexane) was added dropwise. The solution was stirred for 30 minutes and a solution of 1-chloro-3-iodopropane (25.0 g.) in dry tetrahydrofuran (75 ml.) was added. The reaction mixture was allowed to warm to 20° and stirred for 18 hours. The mixture was poured into water and the aqueous mixture was extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue distilled. 5-Chloro-1-trimethylsilylpent-1-yne was obtained as a colourless oil (12.7 g., b.p. 67°-72°, 15 mm. Hg.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
76.5 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Touris, JW Mays, N Hadjichristidis - Macromolecules, 2011 - ACS Publications
Two novel anionic acetylene-functionalized initiators, 5-trimethylsilyl-4-pentynyllithium (TMSPLi) and 5-triethylsilyl-4-pentynyllithium (TESPLi), were synthesized and characterized by 1 …
Number of citations: 15 pubs.acs.org
M Urien, H Erothu, E Cloutet, RC Hiorns… - …, 2008 - ACS Publications
π-Conjugated block copolymers have been prepared from terminal azide functionalized polystyrenes (PS) and alkyne functionalized poly(3-hexylthiophene)s (P3HT) via a copper(I) …
Number of citations: 181 pubs.acs.org
R Innocenti, C Dallari, E Lenci, FS Pavone… - Bioorganic …, 2022 - Elsevier
Effective targeting of α v β 3 integrin is of high relevance in cancer research as this protein is overexpressed on several types of tumor cells, making such receptor ideal for the …
Number of citations: 1 www.sciencedirect.com
N Rugen-Penkalla, M Klapper, K Müllen - Macromolecules, 2012 - ACS Publications
A synthetic strategy to prepare various amphiphilic, conjugated graft copolymers by means of the grafting onto technique via click coupling reaction is described. In particular, …
Number of citations: 19 pubs.acs.org
GR McKeown - 2020 - search.proquest.com
This thesis is presented in two parts. Part I begins with an introduction to some contemporary problems in polymer chemistry, but also contains what is essentially a mini-review of …
Number of citations: 3 search.proquest.com
J Mandal, S Ramakrishnan - Click Reactions in Organic …, 2016 - Wiley Online Library
This chapter illustrates the azide‐alkyne click reaction in polymer science and using a combination of different controlled radical polymerizations (CRPs) and CuAAC reactions, a variety …
Number of citations: 2 onlinelibrary.wiley.com
S Oh, Y Park, CA Engelhart, JB Wallach… - Journal of Medicinal …, 2018 - ACS Publications
Magnesium plays an important role in infection with Mycobacterium tuberculosis (Mtb) as a signal of the extracellular environment, as a cofactor for many enzymes, and as a structural …
Number of citations: 28 pubs.acs.org
P Fabbrizzi, G Menchi, S Raspanti… - European Journal of …, 2014 - Wiley Online Library
Triazole‐containing Arg‐Gly‐Asp (RGD) peptidomimetics capable of interacting with α v β 3 integrin were developed through click chemistry. The role of the diverse range of guanidine …
P Fabbrizzi, F Bianchini, G Menchi, S Raspanti… - Tetrahedron, 2014 - Elsevier
Fragment-based drug discovery is a valuable tool in hit identification, as well as the combination of different small fragments showing a minimal binding activity against biological …
Number of citations: 6 www.sciencedirect.com
PMSD Cal - 2014 - repositorio.ul.pt
This thesis falls within the field of chemical biology, describing a selective modification (with controlled reversibility) of primary amines of biomolecules. Selective conjugation of species …
Number of citations: 2 repositorio.ul.pt

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